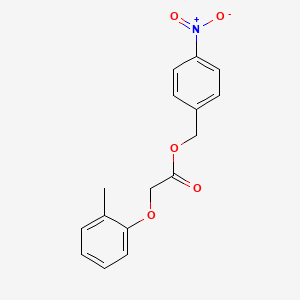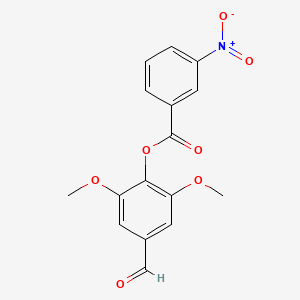![molecular formula C15H11F3N2O2S B5869159 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide, also known as FTC, is a small molecule that has been extensively studied for its potential therapeutic applications. FTC is a member of the acrylamide family and has a unique chemical structure that makes it a promising candidate for use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is not fully understood. However, it is believed that 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins. For example, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins.
Biochemical and Physiological Effects
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to induce apoptosis, which is a process of programmed cell death. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is also stable and has a long shelf life, making it easy to store and transport. However, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has some limitations. It is relatively expensive, and its synthesis is complex, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. Another area of interest is the identification of the specific enzymes and proteins that are targeted by 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. This information could help to optimize the use of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide in various therapeutic applications. Additionally, the use of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide as a fluorescent probe for the detection of thiols in biological systems could be further explored. Finally, the potential use of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide as a reagent for the detection of metal ions in water samples could be investigated.
Conclusion
In conclusion, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is a promising small molecule that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and properties make it an ideal candidate for use in various scientific research applications. While there are still many unanswered questions regarding its mechanism of action, biochemical and physiological effects, and potential applications, the future looks promising for 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide.
Synthesemethoden
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-furylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of triethylamine to form 2-(3-(trifluoromethyl)phenyl)amino-5-furylthiazole. This intermediate is then reacted with acryloyl chloride to form 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. The synthesis of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is a complex process, and various modifications have been made to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Additionally, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been used as a reagent for the detection of metal ions in water samples.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)10-3-1-4-11(9-10)19-14(23)20-13(21)7-6-12-5-2-8-22-12/h1-9H,(H2,19,20,21,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLONBOMLSZOA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)


![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
